molecular formula C9H13N5O B14248677 1,2,4,5-Tetrazin-3(2H)-one, tetrahydro-2,4-dimethyl-6-(2-pyridinyl)- CAS No. 255731-92-1

1,2,4,5-Tetrazin-3(2H)-one, tetrahydro-2,4-dimethyl-6-(2-pyridinyl)-

Cat. No.: B14248677
CAS No.: 255731-92-1
M. Wt: 207.23 g/mol
InChI Key: CDZFOMGYTLDGJY-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrazin-3(2H)-one, tetrahydro-2,4-dimethyl-6-(2-pyridinyl)- is a heterocyclic compound that contains a tetrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetrazin-3(2H)-one, tetrahydro-2,4-dimethyl-6-(2-pyridinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of hydrazine derivatives: Using hydrazine and nitriles or other suitable precursors.

    Condensation reactions: Involving the reaction of amines with carbonyl compounds.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable processes that ensure high yield and purity. These methods may include:

    Batch reactors: For controlled synthesis with precise temperature and pressure conditions.

    Continuous flow reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrazin-3(2H)-one, tetrahydro-2,4-dimethyl-6-(2-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states or removal of oxygen atoms.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: For facilitating specific reactions, such as palladium or platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrazin-3(2H)-one, tetrahydro-2,4-dimethyl-6-(2-pyridinyl)- involves its interaction with molecular targets and pathways. This may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetrazine derivatives: Compounds with similar tetrazine rings but different substituents.

    Pyridine derivatives: Compounds with pyridine rings and various functional groups.

Uniqueness

1,2,4,5-Tetrazin-3(2H)-one, tetrahydro-2,4-dimethyl-6-(2-pyridinyl)- is unique due to its specific combination of tetrazine and pyridine rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

255731-92-1

Molecular Formula

C9H13N5O

Molecular Weight

207.23 g/mol

IUPAC Name

2,4-dimethyl-6-pyridin-2-yl-1,2,4,5-tetrazinan-3-one

InChI

InChI=1S/C9H13N5O/c1-13-9(15)14(2)12-8(11-13)7-5-3-4-6-10-7/h3-6,8,11-12H,1-2H3

InChI Key

CDZFOMGYTLDGJY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(NC(N1)C2=CC=CC=N2)C

Origin of Product

United States

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